molecular formula C13H18N2O5 B599570 Methyl 3-((tert-butoxycarbonyl)amino)-2-methoxyisonicotinate CAS No. 175965-50-1

Methyl 3-((tert-butoxycarbonyl)amino)-2-methoxyisonicotinate

Cat. No.: B599570
CAS No.: 175965-50-1
M. Wt: 282.296
InChI Key: ICVQPQJUWCXJBB-UHFFFAOYSA-N
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Description

Methyl 3-((tert-butoxycarbonyl)amino)-2-methoxyisonicotinate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is widely used in organic synthesis for the protection of amines due to its stability under various reaction conditions and its ease of removal. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-2-methoxyisonicotinate typically involves the protection of the amino group with a Boc group. This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium bicarbonate to neutralize the by-products .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((tert-butoxycarbonyl)amino)-2-methoxyisonicotinate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-((tert-butoxycarbonyl)amino)-2-methoxyisonicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-2-methoxyisonicotinate involves the cleavage of the Boc group under acidic conditions, releasing the free amine. This free amine can then interact with various molecular targets, such as enzymes or receptors, depending on the specific application. The Boc group provides stability during synthesis and can be selectively removed when needed .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-((tert-butoxycarbonyl)amino)propanoate
  • Methyl (3S)-3-((tert-butoxycarbonyl)amino)-4-oxopentanoate
  • tert-Butyloxycarbonyl-protected amino acid ionic liquids

Uniqueness

Methyl 3-((tert-butoxycarbonyl)amino)-2-methoxyisonicotinate is unique due to the presence of both a Boc-protected amino group and a methoxy group on the isonicotinate moiety. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and research .

Properties

IUPAC Name

methyl 2-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-13(2,3)20-12(17)15-9-8(11(16)19-5)6-7-14-10(9)18-4/h6-7H,1-5H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVQPQJUWCXJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CN=C1OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855660
Record name Methyl 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175965-50-1
Record name Methyl 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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